

Solubility of 1,2-dichlorohexane in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichlorohexane

Cat. No.: B1605181

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An In-Depth Technical Guide to the Solubility of **1,2-Dichlorohexane** in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **1,2-dichlorohexane**, a halogenated alkane. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, or in formulation development. This document outlines its theoretical solubility profile, presents key physical properties, and details a standard experimental protocol for quantitative solubility determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant for predicting the solubility of **1,2-dichlorohexane**.^{[1][2]} As a non-polar molecule, it is expected to be readily soluble in other non-polar or weakly polar organic solvents. Its structure, a six-carbon chain with two chlorine atoms, results in weak intermolecular forces (London dispersion forces).

Based on the behavior of similar chlorinated hydrocarbons, such as 1,2-dichlorocyclohexane and 1,2-dichlorobenzene, **1,2-dichlorohexane** is anticipated to be miscible with a wide range of common organic solvents.^{[1][3][4]} Conversely, it is expected to have very limited solubility in highly polar solvents like water.

Quantitative Data Summary

While specific, experimentally-derived quantitative solubility data for **1,2-dichlorohexane** in a broad range of organic solvents is not extensively documented in publicly available literature, its fundamental physical properties provide a basis for its behavior.

Table 1: Physical Properties of **1,2-Dichlorohexane**

Property	Value	Source
Molecular Formula	C₆H₁₂Cl₂	[5]
Molecular Weight	155.06 g/mol	[5]
IUPAC Name	1,2-dichlorohexane	

| CAS Number | 2162-92-7 [\[5\]](#) |

Table 2: Predicted Qualitative Solubility of **1,2-Dichlorohexane** in Common Organic Solvents

This table is based on theoretical principles ("like dissolves like") and data from analogous compounds.

Solvent	Solvent Polarity	Predicted Solubility	Rationale
Hexane	Non-Polar	Miscible	Similar non-polar hydrocarbon structures.
Toluene	Non-Polar	Miscible	Aromatic hydrocarbon, effective non-polar solvent.[3]
Diethyl Ether	Weakly Polar	Miscible	Low polarity allows for mixing with non-polar compounds.
Dichloromethane	Polar Aprotic	Miscible	Chlorinated solvent, likely to be miscible.
Acetone	Polar Aprotic	Soluble / Miscible	Readily dissolves many non-polar compounds.[1]
Ethanol	Polar Protic	Soluble	The alkyl chain allows for some miscibility with non-polar compounds.[1]
Methanol	Polar Protic	Moderately Soluble	Higher polarity may limit miscibility compared to ethanol.
Water	Polar Protic	Insoluble	High polarity and hydrogen bonding of water prevent mixing. [3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental method is required. The analytical shake-flask method is a reliable and widely used technique for determining the solubility of a liquid in a solvent.[6][7]

Objective:

To determine the saturation solubility of **1,2-dichlorohexane** in a selected organic solvent at a constant temperature and pressure.

Materials and Reagents:

- Solute: High-purity **1,2-dichlorohexane** (>99%)
- Solvent: High-purity organic solvent of choice (e.g., HPLC grade)
- Apparatus:
 - Analytical balance
 - Thermostatically controlled orbital shaker or water bath
 - Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
 - Calibrated positive displacement pipettes or syringes
 - Centrifuge
 - Volumetric flasks
 - Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector like FID or Mass Spectrometer)

Procedure:

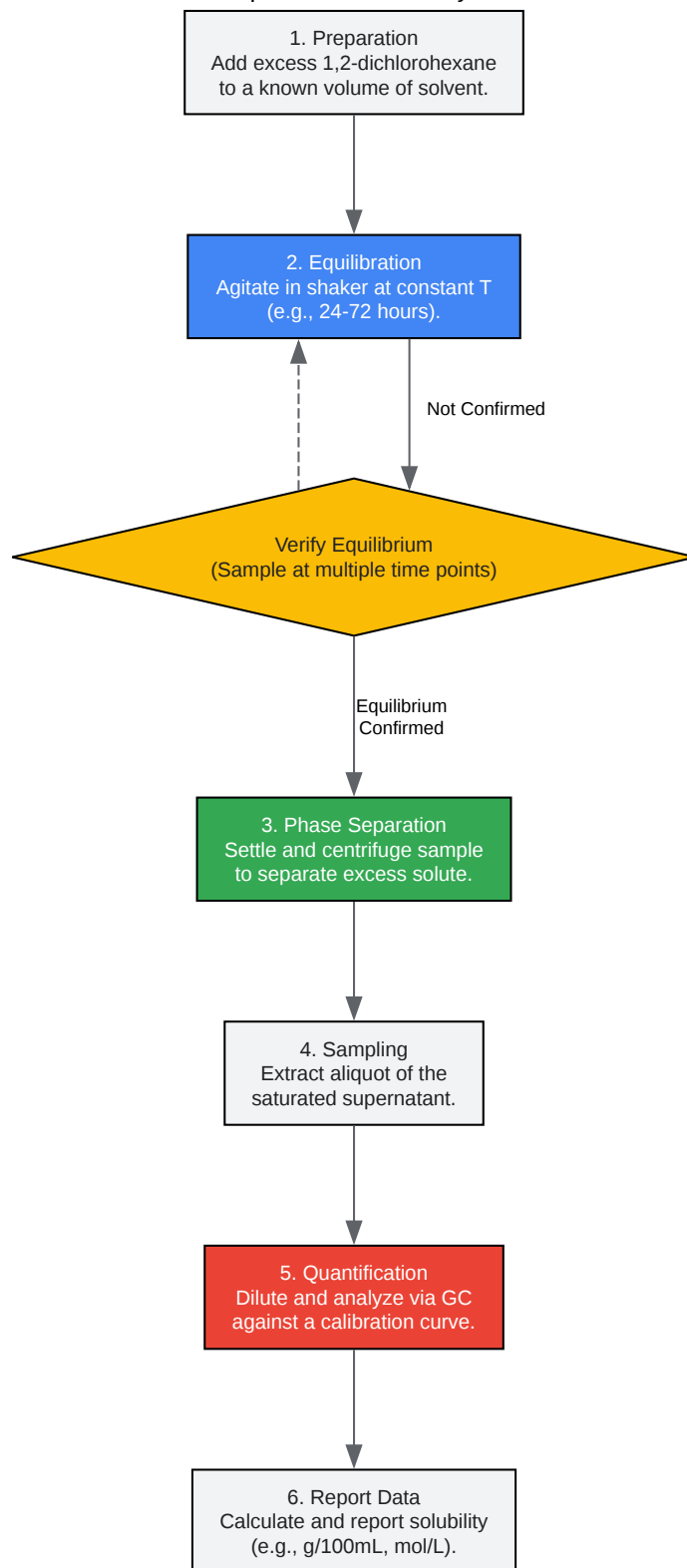
- Preparation: Add an excess amount of **1,2-dichlorohexane** to a known volume or mass of the chosen solvent in a sealed flask. The presence of a distinct, separate phase of the solute is necessary to ensure saturation is achieved.[7]
- Equilibration: Place the sealed flask in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying the attainment of equilibrium.[8]

- **Phase Separation:** After equilibration, cease agitation and allow the flask to rest at the constant temperature for several hours to allow the undissolved solute to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the sample at a controlled temperature.[8]
- **Sampling:** Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer). This must be done without disturbing the undissolved solute layer.
- **Quantification:** Accurately dilute the aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of **1,2-dichlorohexane**.
- **Data Analysis:** Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units of g/100 mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Workflow for Experimental Solubility Determination



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Caption: Experimental workflow for the shake-flask solubility determination method.

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- To cite this document: BenchChem. [Solubility of 1,2-dichlorohexane in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605181#solubility-of-1-2-dichlorohexane-in-organic-solvents]

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